Home > Products > Screening Compounds P87966 > Lithium 1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate
Lithium 1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate - 2197062-19-2

Lithium 1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate

Catalog Number: EVT-3114611
CAS Number: 2197062-19-2
Molecular Formula: C11H8FLiN2O2
Molecular Weight: 226.14
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate []

  • Compound Description: This compound was obtained as a side product during the synthesis of an antitubercular agent, N-(2-fluoroethyl)-1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-4-carboxamide. The crystal and molecular structures of this compound have been studied. []

2. Methyl 2-(−5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) [, ]

  • Compound Description: MBIC is a potential microtubule-targeting agent (MTA) that shows anti-tumor activity, particularly against breast cancer cells in vitro and in vivo. [, ] It exhibits selective toxicity towards cancer cells compared to normal cells. [] Research suggests its mechanism involves influencing p53 and its downstream proteins, including survivin, Cdk1, and cyclin B1. [] Additionally, MBIC demonstrates synergistic anti-cancer effects when combined with doxorubicin in breast cancer cells. [] This synergistic effect is linked to the altered expression of specific miRNAs, such as miR-34a, miR-146a, miR-320a, and miR-542. []

3. Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) [, ]

  • Compound Description: TJ08 is recognized for its potent anti-leukemic activity. [] Studies reveal its effectiveness against various cancer cell lines, including Jurkat, K-562, MOLT-4, HeLa, HCT116, and MIA PaCa-2. [] TJ08 induces apoptosis in these cancer cells, potentially by disrupting mitochondrial membrane potential. []

4. Ethyl 1-[3-(1H-imidazol-1-yl)propyl]-2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate []

  • Compound Description: This particular benzimidazole derivative has been structurally characterized through X-ray crystallography, revealing its three-dimensional structure and intermolecular interactions. []

5. 1-(cyclohéxyloxycarbonyloxy) éthyl 1-((2'-cyanobiphényl-4-yl)méthyl)-2-éthoxy-1h-benzo[d]imidazole-7-carboxylate []

  • Compound Description: This compound is a crucial intermediate in synthesizing candesartan cilexetil, a medication used to treat hypertension (high blood pressure) and heart failure. []

6. Ethyl 1-((2'-(N'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate (Impurity-A) []

  • Compound Description: This compound is identified as a potential genotoxic impurity in the synthesis of Azilsartan, a medication used to treat high blood pressure. []

7. 7-((4-(3-((2-[18F]fluoropyridin-3-yl)oxy)propyl)-1H-1,2,3-triazol-1-yl)methyl)-1H-benzo[d]imidazole derivative of candesartan, [18F]fluoropyridine–candesartan []

  • Compound Description: This radiolabeled derivative of the angiotensin II type-1 receptor (AT1R) blocker candesartan is investigated as a potential tracer for positron emission tomography (PET) imaging of renal AT1R. []

8. (R)-2-(1-((2,3-dihydro-1H-imidazol-2-yl)methyl)pyrrolidin-3-yl)-5-fluoro-1H-benzo[d]imidazole (42) []

  • Compound Description: This compound is identified as a potent, reversible inhibitor of the heme enzyme myeloperoxidase (MPO). [] MPO plays a role in the innate immune response but is also implicated in inflammatory diseases. []

9. Ethyl 2-ethoxy-1-{4-[2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]benzyl}-1H-1,3-benzodiazole-7-carboxylate ethyl acetate hemisolvate (Azilsartan methyl ester ethyl acetate hemisolvate) []

  • Compound Description: This compound is a derivative of Azilsartan and has been characterized by X-ray crystallography to study its crystal structure and molecular conformation. []

10. Methyl 1-((2’-amidobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (amide methyl ester) []

  • Compound Description: This compound is a related substance identified during the synthesis of Azilsartan Kamedoxomil, which is another AT1-subtype angiotensin II receptor blocker used to treat hypertension. []

11. Ethyl (3r,4r,5s)-5-azido-4-acetylamino-3-(1-ethylpropoxy)-cyclohexene-1-carboxylates (Mono and difluorosubstituted) []

  • Compound Description: These compounds are intermediates used in the synthesis of neuraminidase inhibitors, a class of antiviral drugs that target the influenza virus. []

12. 1-(((cyclohexyloxy)carbonyl) oxy)ethyl 1-((2’-(2H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl) methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (candesartan cilexetil, TCV-116) [, ]

  • Compound Description: Candesartan cilexetil, also known as TCV-116, is a medication used to treat hypertension (high blood pressure). [, ]

13. 1-chloroethyl-3-{[2'-(1H-te-trazol-5-yl)biphenyl-4-yl]methyl}-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate []

  • Compound Description: This compound is a key intermediate in the synthesis of candesartan cilexetil. []

14. Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate []

  • Compound Description: This benzimidazole derivative has been synthesized, and its crystal structure has been determined, providing insights into its solid-state arrangement. []

Properties

CAS Number

2197062-19-2

Product Name

Lithium 1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate

IUPAC Name

lithium;1-cyclopropyl-7-fluorobenzimidazole-2-carboxylate

Molecular Formula

C11H8FLiN2O2

Molecular Weight

226.14

InChI

InChI=1S/C11H9FN2O2.Li/c12-7-2-1-3-8-9(7)14(6-4-5-6)10(13-8)11(15)16;/h1-3,6H,4-5H2,(H,15,16);/q;+1/p-1

InChI Key

FLDMSBTZFFHXTI-UHFFFAOYSA-M

SMILES

[Li+].C1CC1N2C3=C(C=CC=C3F)N=C2C(=O)[O-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.